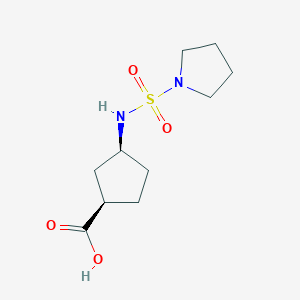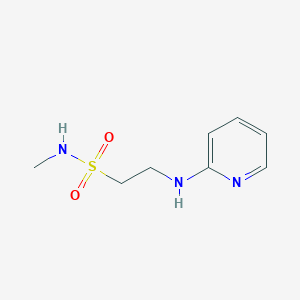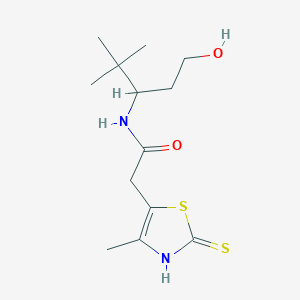![molecular formula C8H11ClN2O2 B6633594 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B6633594.png)
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide is a chemical compound that is widely used in scientific research. It belongs to the class of oxazoline derivatives and has been extensively studied for its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. It may also act as an anti-inflammatory agent by inhibiting the activity of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. It has also been shown to have low toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide is its broad range of potential applications in scientific research. It has been studied for its potential use in cancer treatment, anti-inflammatory therapy, and other areas of research. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use in combination with other therapeutic agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of research.
Conclusion:
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide is a promising compound with potential applications in various fields of scientific research. Its antitumor and anti-inflammatory properties make it a promising therapeutic agent, and further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide involves the reaction of 2-chloroacetyl chloride with 5-ethyl-2-amino-1,3-oxazole in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid with a melting point of 76-78°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide has been used in various scientific research studies. It has been shown to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an anti-inflammatory agent, with promising results in reducing inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-2-6-4-11-8(13-6)5-10-7(12)3-9/h4H,2-3,5H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKNBLNKKCUILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(O1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(5-ethyl-1,3-oxazol-2-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)
![(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)

![(1R,3S)-3-[(3-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633536.png)
![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)
![N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633546.png)

![N-methyl-2-[(2-methylpyrazolo[1,5-a]pyrazin-4-yl)amino]ethanesulfonamide](/img/structure/B6633564.png)
![N-methyl-2-[(1-methylbenzimidazol-2-yl)amino]ethanesulfonamide](/img/structure/B6633572.png)

![1-(2-Fluorophenyl)-2-[(5-methyl-1,3-oxazol-2-yl)methylamino]ethanol](/img/structure/B6633579.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-5-yl)ethanamine](/img/structure/B6633608.png)
![3-Methyl-5-[1-(5-methyl-1,3-oxazol-2-yl)ethylamino]-1,2-thiazole-4-carbonitrile](/img/structure/B6633616.png)